3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione
Overview
Description
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione, also known as cyclobutenedione, is an important compound in the field of synthetic organic chemistry. It is a versatile molecule that can be used in a variety of applications, including drug synthesis, polymer synthesis, and as a catalyst in chemical reactions. Cyclobutenedione is a highly reactive compound due to its cyclic structure, and its reactivity can be further enhanced by functionalization with various functional groups. The versatility of cyclobutenedione makes it an attractive molecule for research and development in the pharmaceutical and chemical industries.
Scientific Research Applications
1. Applications in Medicinal Chemistry
Squaric acid derivatives, like 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione, show potential applications in medicinal chemistry. Their versatility as synthons allows them to act as non-classical bioisosteric replacements for various functional groups. This includes applications in antitumor and antiviral screening (Lu, Lu, & Honek, 2017).
2. Role in Supramolecular Chemistry
This compound and its derivatives can form complex supramolecular assemblies, crucial in the development of advanced materials and drugs. Their ability to participate in ion-pair and hydrogen bonding interactions, along with π–π stacking, is significant for such assemblies (Prohens, Portell, Font‐Bardia, Bauzá, & Frontera, 2017).
3. Use in Synthesis of Novel Compounds
This chemical is instrumental in the synthesis of a variety of novel compounds. For instance, its derivatives are used in the preparation of benzothiazepines, which have potential pharmacological applications (Chauhan, Joshi, Singh, & Sachdeva, 2008).
4. Contribution to Heterocyclic Chemistry
It plays a role in the development of heterocyclic systems, which are crucial in drug design and discovery. This includes the preparation of azabicyclo compounds and exploration of their chemical behavior (Hatanaka, Ohta, Simamura, & Yoshida, 1971).
5. Impact on Organic Synthesis
It is valuable in organic synthesis, particularly in the formation of cyclic compounds. This includes the development of cyclobutenediones and exploration of their reactivity, which is pivotal in creating diverse organic molecules (Abou-Teim, Hacker, Jansen, Mcomie, & Perry, 1981).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-4-methoxycyclobut-3-ene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-17-13-10(11(15)12(13)16)14-5-7-2-3-8-9(4-7)19-6-18-8/h2-4,14H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWCQCPZPHJWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)NCC2=CC3=C(C=C2)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.